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molecular formula C5H7ClN2O B8742319 N-hydroxymethyl-4-chloro-3-methylpyrazole CAS No. 202842-95-3

N-hydroxymethyl-4-chloro-3-methylpyrazole

Cat. No. B8742319
M. Wt: 146.57 g/mol
InChI Key: PEXMTQCPTOIQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06139596

Procedure details

116 g (1.0 mol) of 4-chloro-3-methylpyrazole in 50 ml of methanol were dissolved in 100 g (1.0 mol) of formalin solution (30%) at room temperature. Water and methanol were then evaporated. The title compound remained as a white solid (yield 95%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:7])=[N:4][NH:5][CH:6]=1.[CH2:8]=[O:9]>CO>[OH:9][CH2:8][N:5]1[CH:6]=[C:2]([Cl:1])[C:3]([CH3:7])=[N:4]1

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
ClC=1C(=NNC1)C
Name
Quantity
100 g
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water and methanol were then evaporated

Outcomes

Product
Name
Type
product
Smiles
OCN1N=C(C(=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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